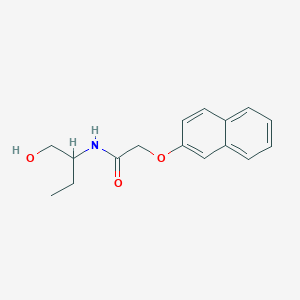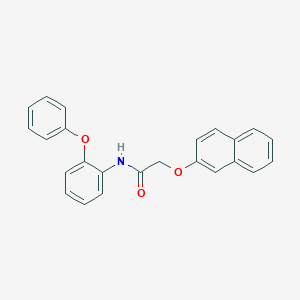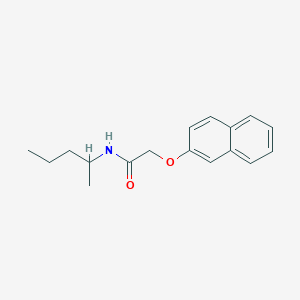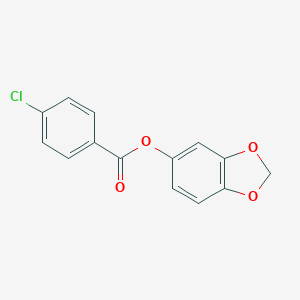![molecular formula C19H12Br2O2 B290884 [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, also known as BDB, is a chemical compound that has been widely used in scientific research due to its unique properties. BDB is a member of the family of compounds known as designer drugs, which are synthesized in the laboratory to produce specific effects on the body. In
科学的研究の応用
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been used in a variety of scientific research applications, including studies on the central nervous system, drug addiction, and pharmacology. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been shown to have stimulant properties, similar to those of amphetamines, and has been used as a model compound for studying the effects of stimulants on the brain. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has also been used in studies on drug addiction, as it has been shown to produce rewarding effects in animals. Additionally, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been used in pharmacological studies to investigate its potential as a therapeutic agent for various conditions.
作用機序
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may explain why [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate produces stimulant effects. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate also interacts with certain receptors in the brain, including the serotonin transporter and the dopamine transporter, which may contribute to its effects.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate also produces feelings of euphoria, increased energy, and decreased appetite. These effects are similar to those produced by other stimulants, such as amphetamines and cocaine.
実験室実験の利点と制限
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has several advantages for use in lab experiments, including its ability to produce consistent and predictable effects on the body. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate also has some limitations for use in lab experiments, including its potential for producing toxic effects in high doses. Additionally, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.
将来の方向性
There are several future directions for research on [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, including its potential as a therapeutic agent for various conditions. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been shown to have potential as a treatment for depression, as it increases the levels of certain neurotransmitters that are involved in mood regulation. Additionally, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate may have potential as a treatment for drug addiction, as it produces rewarding effects in animals. Further research is needed to investigate the safety and efficacy of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate as a therapeutic agent.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been used in studies on the central nervous system, drug addiction, and pharmacology, and has been shown to produce stimulant effects by increasing the levels of certain neurotransmitters in the brain. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has several advantages for use in lab experiments, including its ability to produce consistent and predictable effects on the body, but also has some limitations, including its potential for producing toxic effects in high doses. Future research on [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate may focus on its potential as a therapeutic agent for various conditions.
合成法
The synthesis method of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate involves the reaction of 2,5-dibromobenzoic acid with [1,1'-biphenyl]-4-ylboronic acid in the presence of a palladium catalyst. The reaction results in the formation of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, which can be purified using standard laboratory techniques. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
特性
分子式 |
C19H12Br2O2 |
|---|---|
分子量 |
432.1 g/mol |
IUPAC名 |
(4-phenylphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C19H12Br2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H |
InChIキー |
FIXWTCRILVNUOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
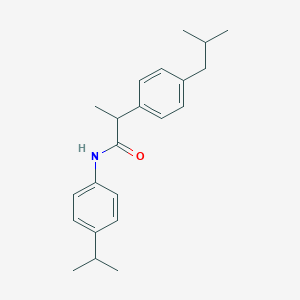
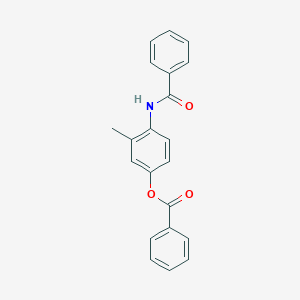
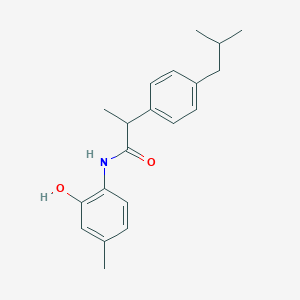
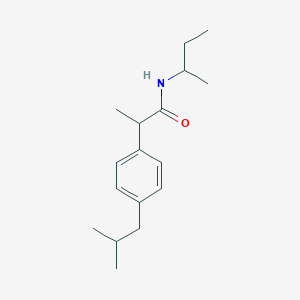
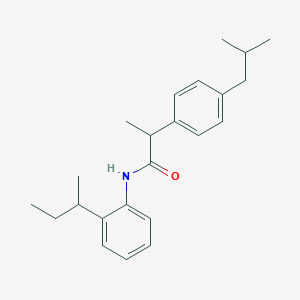
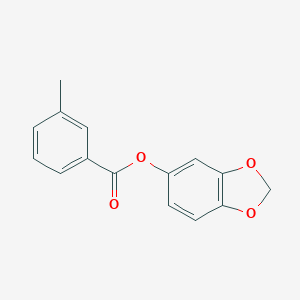
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)
